molecular formula C14H22N2O2 B2397172 N-(1-Cyclohexyl-2-oxopiperidin-3-yl)prop-2-enamide CAS No. 2361666-07-9

N-(1-Cyclohexyl-2-oxopiperidin-3-yl)prop-2-enamide

Cat. No.: B2397172
CAS No.: 2361666-07-9
M. Wt: 250.342
InChI Key: AFKGPDHQGVNXCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-Cyclohexyl-2-oxopiperidin-3-yl)prop-2-enamide is a chemical compound with the molecular formula C15H23NO2 It is known for its unique structure, which includes a cyclohexyl group, a piperidinone ring, and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyclohexyl-2-oxopiperidin-3-yl)prop-2-enamide typically involves the reaction of cyclohexylamine with 3-piperidone under controlled conditions to form the intermediate N-(1-cyclohexylpiperidin-3-yl)amide. This intermediate is then subjected to a reaction with acryloyl chloride to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyclohexyl-2-oxopiperidin-3-yl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide or piperidinone moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or piperidinones.

Scientific Research Applications

N-(1-Cyclohexyl-2-oxopiperidin-3-yl)prop-2-enamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-Cyclohexyl-2-oxopiperidin-3-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Cyclohexyl-2-oxopiperidin-3-yl)acetamide
  • N-(1-Cyclohexyl-2-oxopiperidin-3-yl)but-2-enamide
  • N-(1-Cyclohexyl-2-oxopiperidin-3-yl)prop-2-ynamide

Uniqueness

N-(1-Cyclohexyl-2-oxopiperidin-3-yl)prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in various research applications.

Properties

IUPAC Name

N-(1-cyclohexyl-2-oxopiperidin-3-yl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-2-13(17)15-12-9-6-10-16(14(12)18)11-7-4-3-5-8-11/h2,11-12H,1,3-10H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFKGPDHQGVNXCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CCCN(C1=O)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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